[(4-methoxyphenyl)methyl]({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
(4-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves a multi-step process. One common method is the reductive amination of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde. This reaction proceeds via the formation of an intermediate imine, which is then reduced to yield the desired amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
(4-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(4-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in the rest of the structure.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Similar pyrazole structure but different substituents.
Uniqueness
(4-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H23N3O |
---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C16H23N3O/c1-12(2)19-11-15(13(3)18-19)10-17-9-14-5-7-16(20-4)8-6-14/h5-8,11-12,17H,9-10H2,1-4H3 |
InChI Key |
KMYWRGJMWGVETD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCC2=CC=C(C=C2)OC)C(C)C |
Origin of Product |
United States |
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